ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is an organic compound belonging to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a benzoate ester group
Preparation Methods
The synthesis of ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-(4-pyridylmethyl)piperazine, is reacted with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Coupling reaction: The intermediate product is then subjected to a coupling reaction with ethyl chloroformate to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE: This compound shares structural similarities but differs in the substitution pattern on the piperidine ring.
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Another related compound with a piperazine moiety, but lacking the pyridine group.
ETHYL 4-(4-NITROBENZYLIDENE)AMINO)BENZOATE: This compound contains a nitro group instead of the pyridine moiety, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-19(25)17-3-5-18(6-4-17)22-20(26)24-13-11-23(12-14-24)15-16-7-9-21-10-8-16/h3-10H,2,11-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGJTDJWSHQDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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